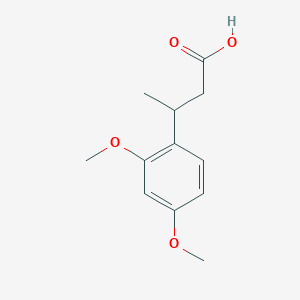

3-(2,4-Dimethoxyphenyl)butanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-(2,4-dimethoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(6-12(13)14)10-5-4-9(15-2)7-11(10)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGSKCGRIYQKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development for 3 2,4 Dimethoxyphenyl Butanoic Acid

Retrosynthetic Disconnections and Strategic Analysis of 3-(2,4-Dimethoxyphenyl)butanoic acid

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. hilarispublisher.com For this compound, the primary disconnection points are the carbon-carbon bonds and the carboxylic acid functional group.

A key disconnection strategy involves breaking the C-C bond between the benzylic carbon and the adjacent methylene (B1212753) group. This leads to precursors such as a 2,4-dimethoxyphenyl derivative and a four-carbon synthon. Another logical disconnection is at the carboxylic acid group, which can be formed from a corresponding nitrile, ester, or alcohol.

A plausible retrosynthetic pathway for this compound is outlined below:

Target Molecule: this compound

Disconnection 1 (C-C bond): This disconnection breaks the bond between the phenyl ring and the butanoic acid chain, suggesting a Friedel-Crafts type reaction. This would involve 2,4-dimethoxybenzene and a suitable four-carbon electrophile.

Disconnection 2 (Functional Group Interconversion): The carboxylic acid can be retrosynthetically converted to a nitrile. This suggests a route involving the introduction of a cyano group followed by hydrolysis.

Disconnection 3 (C-C bond formation via Grignard reaction): A disconnection alpha to the carboxylic acid group could lead to a malonic ester synthesis route, starting from a 2,4-dimethoxybenzyl halide.

These disconnections provide a strategic map for devising various synthetic routes to the target molecule.

Conventional Chemical Synthesis Routes to this compound

Conventional synthesis of this compound relies on well-established organic reactions. These routes typically involve the assembly of the carbon skeleton followed by functional group manipulations.

Exploration of Precursor Chemistry and Starting Materials

The choice of starting materials is crucial for an efficient synthesis. Based on the retrosynthetic analysis, several key precursors can be identified:

2,4-Dimethoxybenzaldehyde: This is a versatile starting material. sigmaaldrich.com It can be used in condensation reactions to build the butanoic acid side chain.

1,3-Dimethoxybenzene: This can serve as the aromatic nucleophile in Friedel-Crafts reactions.

Crotonic acid or its derivatives: These can be used as the four-carbon building block in conjugate addition reactions.

A common route for synthesizing similar phenylbutanoic acids involves the Friedel-Crafts acylation of an alkoxybenzene with succinic anhydride (B1165640), followed by reduction of the resulting ketoacid. google.com For the synthesis of this compound, a similar approach could be envisioned using a branched-chain four-carbon synthon.

Another viable route starts from 2,4-dimethoxybenzaldehyde, which can undergo a Knoevenagel or Perkin condensation with a suitable active methylene compound to introduce the required carbon chain, followed by reduction and hydrolysis steps.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of a synthetic route is highly dependent on the optimization of reaction conditions and the choice of catalysts. Key parameters that are typically optimized include temperature, reaction time, solvent, and catalyst loading.

For a Friedel-Crafts type reaction, the choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or ZnCl₂) and the solvent system would be critical to control regioselectivity and minimize side reactions. The reaction temperature would also need to be carefully controlled to prevent unwanted byproducts.

In a multi-step synthesis starting from 2,4-dimethoxybenzaldehyde, the conditions for each step would need to be optimized. For instance, in a hydrogenation step to reduce a double bond, the choice of catalyst (e.g., Palladium on carbon, Platinum oxide), hydrogen pressure, and solvent can significantly impact the yield and purity of the product.

The following table outlines a hypothetical optimization for a key reaction step in the synthesis of a (dimethoxyphenyl)butanoic acid derivative, based on general principles of organic synthesis.

| Entry | Parameter Varied | Condition | Yield (%) |

| 1 | Catalyst | Catalyst A | 65 |

| 2 | Catalyst | Catalyst B | 80 |

| 3 | Temperature | 25 °C | 75 |

| 4 | Temperature | 50 °C | 85 |

| 5 | Reaction Time | 4 hours | 82 |

| 6 | Reaction Time | 8 hours | 85 |

This is a representative data table and does not reflect actual experimental results for the target compound.

Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound

The isolation and purification of intermediates and the final product are essential to obtain a high-purity compound. Common techniques employed include:

Extraction: Liquid-liquid extraction is frequently used to separate the product from the reaction mixture. For carboxylic acids, this often involves extraction into an aqueous base, washing with an organic solvent to remove neutral impurities, followed by acidification and re-extraction into an organic solvent. lookchem.com

Crystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical for obtaining high-purity crystals. mdpi.com For carboxylic acids, common recrystallization solvents include water, ethanol (B145695), or mixtures of ethyl acetate (B1210297) and hexanes. orgsyn.orgorgsyn.org

Chromatography: Column chromatography is used to separate the desired compound from impurities based on their differential adsorption on a stationary phase. This is particularly useful for purifying non-crystalline products or for separating complex mixtures.

Distillation: For liquid intermediates or products, distillation can be an effective purification method. google.com

The purity of the final compound is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Advanced and Sustainable Synthetic Approaches

Chemo-Enzymatic Synthesis of this compound and its Precursors

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and environmentally friendly synthetic routes. nih.gov Enzymes can be used to perform specific reactions with high stereoselectivity and regioselectivity under mild conditions.

For the synthesis of this compound or its precursors, several chemo-enzymatic strategies could be envisioned:

Enzymatic Resolution: If a racemic synthesis is performed, lipases could be used for the kinetic resolution of a racemic ester precursor of this compound to obtain the enantiomerically pure acid. researchgate.net

Enzymatic Baeyer-Villiger Oxidation: An enzymatic Baeyer-Villiger oxidation of a suitable ketone precursor could be a green alternative to traditional chemical methods that often use harsh oxidizing agents.

Lipase-catalyzed epoxidation: A precursor such as a propenylbenzene derivative of 2,4-dimethoxybenzene could undergo lipase-catalyzed epoxidation followed by hydrolysis to form a diol, which can then be chemically converted to the target butanoic acid. frontiersin.orgresearchgate.net

The use of enzymes in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Key considerations include maximizing atom economy, utilizing safer solvents, and minimizing waste generation.

Atom Economy and E-Factor:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.govwordpress.com Ideally, all atoms from the reactants are incorporated into the final product, resulting in an atom economy of 100%. scranton.edu In the synthesis of this compound, a high atom economy can be achieved by favoring addition reactions over substitution or elimination reactions, which inherently generate byproducts. scranton.edu

The Environmental Factor (E-factor) provides a broader measure of the environmental impact of a chemical process by quantifying the amount of waste generated per unit of product. chembam.com For pharmaceutical and fine chemical syntheses, E-factors can be significantly high, often ranging from 5 to over 100. nih.gov By carefully selecting synthetic routes that minimize the use of stoichiometric reagents and auxiliary substances, the E-factor for the production of this compound can be substantially reduced.

Solvent-Free Reactions and Safer Solvents:

The use of hazardous organic solvents is a major contributor to the environmental footprint of chemical manufacturing. whiterose.ac.uk Whenever feasible, performing reactions in the absence of a solvent or in environmentally benign solvent systems is a primary goal of green chemistry. imist.ma Research into solvent-free reactions for various organic transformations is ongoing and could be applicable to the synthesis of this compound.

When solvents are necessary, the selection should be guided by principles of safety, environmental impact, and sustainability. rsc.orgresearchgate.net Solvent selection guides, such as those developed by pharmaceutical companies, can aid in choosing less hazardous alternatives to commonly used solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). rsc.org For instance, in Steglich-type esterifications, which may be relevant to derivatizations of this compound, dimethyl carbonate (DMC) has been identified as a more sustainable alternative to DCM. rsc.org The use of bio-derived solvents is also a promising area of research for reducing reliance on petrochemical feedstocks. jk-sci.com

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous processing, offers significant advantages for the scalable and safe production of fine chemicals and active pharmaceutical ingredients (APIs), including this compound. acs.orgkncv.nlmdpi.com This technology involves performing chemical reactions in a continuously flowing stream within a reactor, which allows for precise control over reaction parameters such as temperature, pressure, and residence time. adesisinc.com

Advantages of Flow Chemistry for Scalable Production:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors leads to more efficient heat and mass transfer, resulting in better reaction control and potentially higher yields and purities. researchgate.net

Scalability: Scaling up a continuous process is often more straightforward than for batch processes, as it typically involves running the process for a longer duration or using parallel reactors rather than redesigning the entire setup. adesisinc.com

Automation and Integration: Flow chemistry systems can be readily automated and integrated with in-line purification and analysis techniques, leading to more efficient and streamlined manufacturing processes. aiche.org

Application to Carboxylic Acid Synthesis:

The synthesis of carboxylic acids and their derivatives has been successfully demonstrated using continuous flow methodologies. For instance, telescoped continuous flow protocols have been developed for the synthesis of α-trifluoromethylthiolated esters and amides directly from carboxylic acids. rsc.org While a specific flow synthesis for this compound has not been detailed in the reviewed literature, the general principles and successful case studies for related compounds strongly suggest its feasibility. A potential flow process could involve the continuous reaction of a suitable precursor, such as a Grignard reagent with carbon dioxide, followed by in-line workup and purification.

A case study on a low-yielding, epimerizing reaction demonstrated that by switching to a flow chemistry approach, the yield was increased from 50% to 90%, and the reaction time was reduced from 2 hours to 10 minutes, with the potential for scalable production. adesisinc.com Such improvements in efficiency and scalability are highly desirable for the industrial production of this compound.

Stereoselective Synthesis of Enantiopure this compound

The stereoselective synthesis of enantiopure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis strategies, employing chiral auxiliaries or catalysts, are key to achieving high enantiomeric purity.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. springerprofessional.de After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. Oxazolidinones, as pioneered by Evans, are a widely used class of chiral auxiliaries for the asymmetric synthesis of carboxylic acid derivatives. researchgate.net These auxiliaries can be employed in asymmetric alkylation and aldol (B89426) reactions to set stereocenters with high diastereoselectivity.

For the synthesis of 3-arylbutanoic acids, a palladium-catalyzed diastereoselective conjugate addition of arylboronic acids to chiral imides derived from crotonic acid and a chiral auxiliary has been reported. nih.govacs.org This methodology provides a direct route to optically active 3-arylbutanoic acid derivatives with high yields and diastereoselectivities.

Alternatively, chiral catalysts can be used to achieve enantioselectivity. Rhodium-catalyzed asymmetric hydrogenation of a suitable unsaturated precursor, such as 3-(2,4-dimethoxyphenyl)-3-butenoic acid, represents a promising approach for the synthesis of enantiopure this compound. nih.gov The choice of chiral ligand is crucial for achieving high enantiomeric excess in such transformations.

Diastereoselective and Enantioselective Approaches

A key strategy for the synthesis of enantiopure 3-arylbutanoic acids is the diastereoselective conjugate addition of an aryl nucleophile to a chiral α,β-unsaturated carbonyl compound. youtube.com The aforementioned palladium-catalyzed reaction of an arylboronic acid with a chiral N-crotonoyloxazolidinone is a prime example of this approach. nih.govacs.org The reaction proceeds with high diastereoselectivity, and subsequent removal of the chiral auxiliary would yield the desired enantiomer of this compound.

The table below summarizes the results of a palladium-catalyzed diastereoselective conjugate addition of various arylboronic acids to a chiral imide, demonstrating the general applicability of this method for the synthesis of 3-arylbutanoic acid derivatives.

| Entry | Arylboronic Acid | Product | Yield (%) | dr |

| 1 | Phenylboronic acid | 3-Phenylbutanoic acid derivative | 95 | >99:1 |

| 2 | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)butanoic acid derivative | 92 | >99:1 |

| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)butanoic acid derivative | 96 | >99:1 |

| 4 | 2-Naphthylboronic acid | 3-(2-Naphthyl)butanoic acid derivative | 89 | >99:1 |

Data adapted from a representative study on the diastereoselective synthesis of 3-arylbutanoic acid derivatives. nih.govacs.org

Enantioselective approaches often rely on the use of chiral catalysts to directly generate the desired enantiomer from a prochiral substrate. For instance, the enantioselective Michael addition of a nucleophile to an α,β-unsaturated ester, catalyzed by a chiral organocatalyst, could be a viable route to enantiomerically enriched 3-substituted butanoic acids. rsc.org

Total Synthesis Strategies Involving this compound as a Key Intermediate

While specific total syntheses where this compound is explicitly used as a key intermediate are not prominently featured in the reviewed literature, the structural motif of a 3-arylbutanoic acid is present in various biologically active natural products. The synthetic strategies developed for these natural products can provide insights into how this compound could be utilized as a versatile building block.

The total synthesis of complex natural products often involves the convergent assembly of several key fragments. purdue.edumdpi.comunimelb.edu.au A molecule like this compound, with its defined stereochemistry and functional groups, would be an ideal starting material or intermediate for the synthesis of a larger target molecule containing this structural unit.

For example, in the synthesis of polyketide natural products, 3-hydroxy-2,4,6-trimethylheptanoic acid, a related substituted carboxylic acid, has been synthesized and incorporated into the final structure of callipeltin A and D. nih.gov The synthesis of this fragment involved diastereoselective alkylation and asymmetric crotylboration, highlighting the importance of stereocontrolled methods for preparing such building blocks.

The development of efficient and stereoselective routes to this compound, as discussed in the preceding sections, would enable its application in the total synthesis of natural products or pharmaceutically relevant compounds that share this structural feature. Its incorporation could be achieved through standard peptide coupling reactions or other carbon-carbon bond-forming reactions, depending on the target molecule.

Chemical Reactivity and Derivatization Studies of 3 2,4 Dimethoxyphenyl Butanoic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification in 3-(2,4-Dimethoxyphenyl)butanoic acid, enabling the synthesis of a diverse range of derivatives through esterification, amidation, reduction, and oxidation reactions.

Esterification and Amidation Reactions

The conversion of the carboxyl group into esters and amides is a fundamental transformation for altering the polarity, solubility, and biological activity of the parent molecule.

Esterification: The reaction of this compound with various alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding esters. This process, known as Fischer esterification, is an equilibrium-driven reaction. researchgate.netchemguide.co.uk To favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. researchgate.net For instance, the reaction with methanol (B129727) would produce methyl 3-(2,4-dimethoxyphenyl)butanoate, while reaction with ethanol (B145695) would yield ethyl 3-(2,4-dimethoxyphenyl)butanoate. The general conditions for such reactions typically involve heating the carboxylic acid and alcohol under reflux with a catalytic amount of strong acid. pbworks.commit.edu

Amidation: Amides of this compound can be synthesized by the direct reaction of the carboxylic acid with amines. This transformation often requires the use of coupling agents to activate the carboxylic acid and facilitate nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide. Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids. sciepub.com

Below is a table summarizing typical esterification and amidation reactions:

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound, Methanol | H₂SO₄ (catalytic), heat | Methyl 3-(2,4-dimethoxyphenyl)butanoate | Fischer Esterification |

| This compound, Benzylamine | DCC, HOBt | N-Benzyl-3-(2,4-dimethoxyphenyl)butanamide | Amidation |

Reduction and Oxidation Reactions of the Carboxyl Group

Reduction: The carboxylic acid functionality of this compound can be reduced to a primary alcohol, 3-(2,4-dimethoxyphenyl)butan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comchemguide.co.uk The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. ic.ac.ukambeed.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. masterorganicchemistry.com

Oxidation: While the carboxylic acid group is already in a relatively high oxidation state, the butanoic acid chain can undergo oxidation under certain conditions. For instance, studies on the oxidation of similar butanoic acid derivatives have shown that strong oxidizing agents can lead to cleavage of the carbon chain. pbworks.com The specific products of the oxidation of this compound would depend on the oxidant used and the reaction conditions. For example, oxidation of 4-oxo-4-phenylbutanoic acid with tripropylammonium (B8586437) fluorochromate resulted in the formation of benzoic acid, indicating cleavage of the butanoic acid chain. orientjchem.org

Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Ring

The dimethoxyphenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. researchgate.net Given the substitution pattern, the most likely position for electrophilic attack is the C5 position, which is ortho to the C4-methoxy group and para to the C2-methoxy group.

Friedel-Crafts Acylation and Alkylation: The electron-rich aromatic ring is susceptible to Friedel-Crafts reactions. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org Acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would introduce an acyl group onto the ring, likely at the C5 position. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org Similarly, alkylation with an alkyl halide and a Lewis acid would introduce an alkyl group. researchgate.net

Nitration and Halogenation: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com This would likely result in the formation of 3-(5-nitro-2,4-dimethoxyphenyl)butanoic acid. Halogenation, such as bromination, can be carried out using bromine (Br₂) in the presence of a Lewis acid or with reagents like N-bromosuccinimide (NBS). wku.edu This would be expected to yield 3-(5-bromo-2,4-dimethoxyphenyl)butanoic acid.

The following table illustrates potential electrophilic aromatic substitution reactions:

| Reaction Type | Reagent(s) | Major Product |

|---|---|---|

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 3-(5-Acetyl-2,4-dimethoxyphenyl)butanoic acid |

| Nitration | HNO₃, H₂SO₄ | 3-(5-Nitro-2,4-dimethoxyphenyl)butanoic acid |

Nucleophilic Attack and Addition Reactions Involving the Butanoic Acid Chain

Formation of Cyclic and Heterocyclic Derivatives Incorporating this compound Scaffolding

The structure of this compound provides opportunities for the synthesis of various cyclic and heterocyclic systems.

Lactones: Intramolecular esterification can lead to the formation of lactones. For example, if a hydroxyl group were introduced into the butanoic acid chain, acid-catalyzed cyclization could yield a lactone. researchgate.net Alternatively, halolactonization of an unsaturated precursor of this compound could be a route to halogenated lactones. researchgate.net

Heterocyclic Derivatives: The butanoic acid moiety can be a key component in the construction of heterocyclic rings. For instance, derivatives of this acid could potentially be used in the synthesis of quinolines, benzodiazepines, or other nitrogen-containing heterocycles. The synthesis of quinolines can be achieved through various methods, including the condensation of anilines with β-keto esters or through multicomponent reactions. nih.gov Benzodiazepines can be synthesized from o-phenylenediamines and β-dicarbonyl compounds or their equivalents. nih.gov While no specific examples utilizing this compound were found, its derivatives could theoretically serve as precursors in such synthetic strategies. For example, a derivative of the title compound could potentially undergo a Pictet-Spengler reaction, which is a versatile method for synthesizing tetrahydroisoquinolines and related heterocyclic structures. google.com

Mechanistic Investigations of Novel Reactions Involving this compound

Currently, there is a lack of specific mechanistic studies in the available literature that focus exclusively on novel reactions involving this compound. Mechanistic investigations of related compounds and general reaction types provide a foundational understanding. For example, the mechanism of the Fischer esterification is well-established and proceeds through a series of protonation, nucleophilic attack, and dehydration steps. researchgate.net Similarly, the mechanism of electrophilic aromatic substitution involves the formation of a sigma complex (arenium ion) intermediate. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org Detailed mechanistic studies on the specific reactions of this compound would require dedicated experimental and computational investigations to elucidate reaction pathways, transition states, and the influence of the dimethoxyphenyl and butanoic acid moieties on reactivity and selectivity.

Theoretical and Computational Chemistry Investigations of 3 2,4 Dimethoxyphenyl Butanoic Acid

Computational Elucidation of Reaction Mechanisms and Transition States

Energy Barriers and Reaction Pathways

A critical aspect of understanding a molecule's reactivity is the computational analysis of its reaction pathways and the associated energy barriers. This involves mapping the potential energy surface for various transformations the molecule can undergo. For 3-(2,4-Dimethoxyphenyl)butanoic acid, this could include reactions such as decarboxylation, oxidation, or esterification.

Typically, these investigations employ quantum mechanical methods like Density Functional Theory (DFT) to locate transition states and calculate activation energies. The results of such studies are often presented in data tables that detail the energies of reactants, transition states, and products, providing a quantitative measure of reaction feasibility. Without specific studies on this compound, no such data can be presented.

Solvent Effects in Computational Reaction Modeling

The surrounding solvent environment can significantly influence chemical reactions. Computational models can simulate these effects, providing a more realistic prediction of reaction outcomes. Both explicit solvent models, where individual solvent molecules are included in the calculation, and implicit solvent models, which treat the solvent as a continuous medium, are used to study these effects.

For this compound, understanding how solvents like water, ethanol (B145695), or non-polar solvents affect its conformational preferences and reaction kinetics would be crucial for predicting its behavior in different chemical environments. Research in this area would typically generate data on how the free energy of activation and reaction energies change with the solvent, but specific data for the target compound is not currently available.

Molecular Docking and Interaction Studies with Designed Chemical Entities (Non-biological)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in the context of biological targets like proteins, it can also be applied to understand interactions with non-biological entities, such as catalysts, surfaces, or synthetic receptors.

Such studies on this compound could elucidate its binding modes and interaction energies with various materials, which could be valuable for applications in materials science or catalysis. The output of these studies usually includes binding affinity scores and visualizations of the intermolecular interactions, such as hydrogen bonds and van der Waals forces. At present, there are no published molecular docking studies of this compound with non-biological entities.

Prediction of Chemical Reactivity Descriptors and Selectivity Patterns

Computational chemistry allows for the calculation of various molecular properties, known as chemical reactivity descriptors, which help in predicting the reactivity and selectivity of a molecule. These descriptors are often derived from the molecule's electronic structure and include parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electronegativity, chemical hardness, and the Fukui function, which indicates the most likely sites for nucleophilic or electrophilic attack.

For this compound, these descriptors would provide a theoretical framework for understanding its chemical behavior and predicting the outcomes of reactions. This information is typically summarized in data tables, but no such specific computational analysis for this compound has been found in the surveyed literature.

Applications of 3 2,4 Dimethoxyphenyl Butanoic Acid As a Versatile Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

The structural attributes of 3-(2,4-Dimethoxyphenyl)butanoic acid make it a valuable building block in organic synthesis, particularly for creating intricate molecular architectures. The presence of the carboxylic acid group allows for a wide array of chemical transformations, while the dimethoxyphenyl moiety can be further functionalized or can influence the electronic and steric properties of the final product.

Building Block for Natural Product Analogs (synthetic focus)

Natural products often serve as inspiration for the development of new therapeutic agents and other functional molecules. The synthesis of analogs of these natural products is a common strategy to improve their biological activity, enhance their stability, or simplify their structure for more efficient production. This compound can serve as a key fragment in the synthesis of such analogs.

The dimethoxyphenyl group is a common feature in many natural products, and the butanoic acid side chain provides a handle for further elaboration. For instance, the core structure of this compound could be incorporated into analogs of phenylpropanoids or other natural products containing a substituted aromatic ring. Synthetic strategies such as diverted total synthesis (DTS) allow for the modification of a synthetic route at various stages to produce a range of analogs from a common intermediate. wikipedia.org

Table 1: Potential Synthetic Transformations of this compound for Natural Product Analog Synthesis (Illustrative examples based on general organic synthesis principles)

| Transformation | Reagents and Conditions | Resulting Functional Group/Structure | Potential Application in Analog Synthesis |

| Amide Coupling | Amine, Coupling Agents (e.g., DCC, EDC) | Amide | Formation of peptide or alkaloid analogs |

| Esterification | Alcohol, Acid Catalyst | Ester | Creation of ester-containing natural product mimics |

| Reduction of Carboxylic Acid | LiAlH₄, BH₃ THF | Primary Alcohol | Introduction of a hydroxyl group for further functionalization |

| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid | Acylated Aromatic Ring | Modification of the aromatic ring for structure-activity relationship studies |

| Demethylation | BBr₃ | Dihydroxyphenyl Moiety | Access to catechol-containing analogs |

Precursor for Advanced Fine Chemicals and Specialty Materials

Fine chemicals are pure, single substances that are produced in limited quantities and are often used as intermediates in the production of specialty chemicals, such as pharmaceuticals, agrochemicals, and fragrances. wikipedia.org this compound can serve as a precursor for a variety of such high-value compounds.

The carboxylic acid functionality can be converted into other functional groups, such as esters, amides, acid chlorides, and alcohols, each opening up new avenues for synthesis. For example, esterification of the butanoic acid with various alcohols could lead to a library of specialty esters with potential applications in the fragrance or polymer industries. Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, allowing for the introduction of additional functional groups and the creation of a diverse range of fine chemicals.

Integration into Polymer and Materials Science (Non-biological applications)

The principles of polycondensation allow for the reaction of monomers with two or more reactive functional groups to form polymers. gdckulgam.edu.in Arylalkanoic acids, such as this compound, can be envisioned as monomers or co-monomers in the synthesis of specialty polymers. The carboxylic acid group provides a reactive site for polymerization, while the dimethoxyphenyl moiety can impart specific properties to the resulting polymer, such as thermal stability, solubility, and optical characteristics.

By reacting this compound with diols or diamines, polyesters or polyamides, respectively, could be synthesized. gdckulgam.edu.in The bulky dimethoxyphenyl group would likely influence the polymer's morphology and physical properties, potentially leading to materials with unique characteristics suitable for specialized applications. For instance, the incorporation of such a monomer could disrupt chain packing, leading to amorphous polymers with lower melting points and increased solubility in organic solvents. These properties could be advantageous in applications requiring solution processability.

Table 2: Hypothetical Polymers Derived from this compound (Based on general principles of polymer chemistry)

| Polymer Type | Co-monomer | Potential Polymer Backbone | Potential Properties |

| Polyester | Ethylene Glycol | -[O-CH₂-CH₂-O-C(=O)-CH(CH₃)-CH₂-Ar]- | Increased solubility, modified thermal properties |

| Polyamide | Hexamethylenediamine | -[NH-(CH₂)₆-NH-C(=O)-CH(CH₃)-CH₂-Ar]- | Amorphous nature, potential for high-performance applications |

| Copolyester | Terephthalic Acid, Ethylene Glycol | Random copolymer with terephthalate (B1205515) and dimethoxyphenylbutanoate units | Tunable thermal and mechanical properties |

| Ar represents the 2,4-dimethoxyphenyl group |

Ligand Design and Coordination Chemistry Involving this compound (Purely chemical/catalytic context)

The carboxylate group of this compound can act as a ligand, coordinating to metal ions to form metal complexes. The field of coordination chemistry explores the synthesis, structure, and reactivity of these metal-ligand compounds.

Synthesis of Metal Complexes with this compound as a Ligand

Transition metal carboxylate complexes are a well-established class of compounds with diverse structures and applications. uobaghdad.edu.iq The carboxylate group can coordinate to a metal center in various modes, including monodentate, bidentate chelating, and bridging fashions. The synthesis of metal complexes with this compound would likely involve the reaction of the deprotonated carboxylate (formed by treating the acid with a base) with a suitable metal salt.

The nature of the resulting metal complex would depend on several factors, including the identity of the metal ion, the stoichiometry of the reactants, and the reaction conditions. The bulky dimethoxyphenyl group could influence the coordination geometry around the metal center, potentially leading to complexes with unique structural features.

Catalytic Applications of Metal-3-(2,4-Dimethoxyphenyl)butanoic acid Complexes (Non-biological catalysis)

Metal complexes are widely used as catalysts in a vast array of organic reactions. The catalytic activity of a metal complex is highly dependent on the nature of the ligands surrounding the metal center. Ligands can influence the electronic and steric environment of the metal, thereby tuning its reactivity and selectivity.

Metal complexes of this compound could potentially exhibit catalytic activity in various non-biological transformations. For example, transition metal carboxylates are known to catalyze oxidation, reduction, and carbon-carbon bond-forming reactions. The specific catalytic properties of a metal-3-(2,4-dimethoxyphenyl)butanoate complex would need to be experimentally determined, but the tunable nature of the ligand, through modifications to the aromatic ring or the butanoic acid chain, offers a platform for developing novel catalysts.

Table 3: Potential Catalytic Applications of Metal-3-(2,4-Dimethoxyphenyl)butanoic acid Complexes (Based on known catalytic activities of similar transition metal carboxylates)

| Metal Ion | Potential Catalytic Reaction | Substrates | Products |

| Cobalt(II) | Oxidation of hydrocarbons | Alkanes, Alkenes | Alcohols, Ketones, Carboxylic Acids |

| Palladium(II) | Cross-coupling reactions | Aryl halides, Alkenes/Alkynes | Substituted arenes, Stilbenes |

| Rhodium(II) | Carbene transfer reactions | Diazo compounds, Alkenes | Cyclopropanes |

| Copper(II) | Oxidation of alcohols | Primary and secondary alcohols | Aldehydes and ketones |

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 3 2,4 Dimethoxyphenyl Butanoic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation (Beyond basic identification data)

High-resolution spectroscopic techniques are indispensable for the definitive structural confirmation of 3-(2,4-Dimethoxyphenyl)butanoic acid, providing detailed insights into its molecular architecture, connectivity, and functional groups.

Advanced NMR Spectroscopy (e.g., 2D-NMR, solid-state NMR for structural confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, advanced two-dimensional (2D) techniques are employed for unequivocal confirmation.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the butanoic acid side chain. The chemical shifts and coupling patterns provide initial structural verification.

2D-NMR Spectroscopy: For a more detailed structural confirmation, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized.

COSY: This experiment would reveal the correlations between adjacent protons, confirming the spin systems within the butanoic acid chain (e.g., the coupling between the CH and CH₂ protons).

HSQC: This technique maps the correlation between each proton and its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connectivity between the butanoic acid side chain and the 2,4-dimethoxyphenyl ring, as well as the positions of the methoxy groups.

Solid-State NMR: In the pharmaceutical industry, the solid-state properties of a compound, such as crystallinity and polymorphism, are of great importance. Solid-state NMR can be used to study the crystalline form of this compound, providing information on molecular packing and the presence of different polymorphs, which can impact the compound's physical properties and bioavailability.

A hypothetical table of expected 2D-NMR correlations is presented below:

| Proton (¹H) Signal | Expected COSY Correlations | Expected HMBC Correlations |

| Aromatic Protons | With other aromatic protons | To carbons within the aromatic ring, methoxy carbons, and the benzylic carbon of the butanoic acid chain |

| Methine Proton (CH) | With methylene (B1212753) (CH₂) and methyl (CH₃) protons of the butanoic acid chain | To the carboxylic carbon, the aromatic ring carbons, and the methyl carbon |

| Methylene Protons (CH₂) | With the methine (CH) proton | To the carboxylic carbon and the methine carbon |

| Methyl Protons (CH₃) | With the methine (CH) proton | To the methine carbon |

| Methoxy Protons (OCH₃) | None | To the aromatic carbons to which they are attached |

Mass Spectrometry (e.g., fragmentation pathways, high-resolution accurate mass)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Accurate Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₁₂H₁₆O₄), the expected exact mass would be used to confirm its molecular formula.

Fragmentation Pathways: The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and helps to confirm its structure. Under electron ionization (EI) or electrospray ionization (ESI), this compound is expected to undergo characteristic fragmentation. Plausible fragmentation pathways include the loss of the carboxyl group (COOH), cleavage of the butanoic acid side chain, and fragmentation of the dimethoxybenzene ring.

A table of predicted major fragments in the mass spectrum is provided below:

| m/z (predicted) | Proposed Fragment Ion |

| 224 | [M]⁺ (Molecular Ion) |

| 209 | [M - CH₃]⁺ |

| 179 | [M - COOH]⁺ |

| 151 | [C₉H₁₁O₂]⁺ (from cleavage of the butanoic acid chain) |

| 121 | [C₇H₅O₂]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch and a strong C=O stretch), the aromatic ring (C=C stretching), the ether linkages (C-O stretching), and the alkyl chain (C-H stretching).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying non-polar bonds and symmetric vibrations, such as the C=C stretching of the aromatic ring.

The following table summarizes the expected characteristic vibrational bands:

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Weak |

| C-H (Aromatic) | 3100-3000 | 3100-3000 |

| C-H (Alkyl) | 2960-2850 | 2960-2850 |

| C=O (Carboxylic Acid) | 1710-1680 | 1710-1680 |

| C=C (Aromatic) | 1600, 1475 | 1600, 1475 |

| C-O (Ether) | 1250-1000 | 1250-1000 |

Chromatographic Techniques for Purity Profiling and Separation

Chromatographic techniques are essential for separating this compound from any impurities, by-products, or degradation products, allowing for accurate purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by Gas Chromatography (GC) is challenging. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable derivative, such as a methyl ester or a silyl (B83357) ester.

Once derivatized, GC-MS can be effectively used to separate and identify volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for the identification of the parent compound and any co-eluting impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the purity and impurity profiling of non-volatile compounds like this compound. It combines the high separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.

A reversed-phase High-Performance Liquid Chromatography (HPLC) method, typically using a C18 column with a gradient elution of water and acetonitrile (B52724) containing a small amount of formic acid, would be developed to separate the target compound from its impurities. The eluent is then introduced into the mass spectrometer, which provides the molecular weights of the separated components. Further structural information on the impurities can be obtained using tandem mass spectrometry (MS/MS), which involves the fragmentation of the impurity ions. This allows for the identification of process-related impurities and degradation products, which is crucial for quality control.

A hypothetical data table for an LC-MS purity analysis is shown below:

| Retention Time (min) | Component | Molecular Weight ( g/mol ) | Area % |

| 8.5 | This compound | 224.25 | 99.5 |

| 6.2 | Impurity A | (e.g., a starting material) | 0.2 |

| 9.8 | Impurity B | (e.g., a by-product) | 0.3 |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the third carbon of the butanoic acid chain. Consequently, the molecule exists as a pair of enantiomers. The determination of the enantiomeric excess (ee), which quantifies the purity of one enantiomer in a mixture, is critical in stereoselective synthesis and for applications where stereoisomerism is a factor. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for this purpose.

The separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). For acidic compounds like this compound, anion-exchange type CSPs are particularly effective. chromatographyonline.comchiraltech.com These CSPs often utilize chiral selectors derived from cinchona alkaloids, such as quinine (B1679958) or quinidine, which are immobilized on a silica (B1680970) support. chiraltech.com The separation mechanism involves an ionic interaction between the deprotonated carboxylic acid of the analyte and the protonated nitrogen of the alkaloid selector, supplemented by other non-covalent interactions like hydrogen bonding, π-π stacking, and steric repulsion that lead to enantiomeric recognition. chromatographyonline.comchiraltech.com

Another class of CSPs suitable for this analysis are macrocyclic glycopeptides, such as teicoplanin. nih.govsigmaaldrich.com These selectors offer complex three-dimensional structures with multiple stereogenic centers and functional groups, enabling a variety of interactions that can effectively resolve the enantiomers of aryl-substituted carboxylic acids. nih.gov

In a typical research process, after an asymmetric synthesis, the reaction mixture is analyzed to determine the conversion and the enantiomeric excess of the product. rsc.org This involves dissolving a sample in a suitable solvent and injecting it into the chiral chromatography system. The ee is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. sigmaaldrich.com

The following table summarizes typical starting conditions for developing a chiral separation method for this compound based on methodologies used for similar acidic compounds.

| Parameter | HPLC Method | SFC Method |

| Chiral Stationary Phase | CHIRALPAK QN-AX (Quinine-based) or Chirobiotic T (Teicoplanin) | CHIRALPAK QN-AX or QD-AX (Quinidine-based) |

| Mobile Phase | Polar Organic Mode: Methanol (B129727)/Acetonitrile with acidic/basic additives (e.g., 0.1% Acetic Acid) | Supercritical CO₂ with a co-solvent (e.g., Methanol) and additives (e.g., Formic Acid) |

| Flow Rate | 0.5 - 1.5 mL/min | 2.0 - 4.0 mL/min |

| Detection | UV/Vis (e.g., at 220 nm or 275 nm) | UV/Vis |

| Temperature | 15 - 40 °C | 20 - 40 °C |

| Principle | Anion-exchange, H-bonding, π-π interactions | Anion-exchange, H-bonding, dipole-dipole interactions |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique provides unequivocal information on bond lengths, bond angles, torsional angles, and the absolute configuration of a chiral molecule. It also reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing. mdpi.com

As of this writing, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, analysis of structurally related dimethoxy- and methoxy-substituted phenyl-carboxylic acids provides insight into the likely structural features. nih.govnih.govresearchgate.netnih.gov For carboxylic acids, a common and highly stable structural motif is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.govmdpi.com

The analysis would involve growing a single, high-quality crystal of the compound, typically through slow evaporation of a solvent. mdpi.com This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve and refine the molecular structure. mdpi.comnih.gov The data obtained would confirm the connectivity of the atoms and determine the molecule's conformation, such as the orientation of the dimethoxyphenyl group relative to the butanoic acid chain.

The table below presents representative crystallographic data for a structurally analogous compound, 4-(3-methoxyphenoxy)butyric acid, to illustrate the type of information obtained from such an analysis. nih.gov

| Parameter | Example Data for 4-(3-methoxyphenoxy)butyric acid nih.gov |

| Chemical Formula | C₁₁H₁₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.6509 Å, b = 5.3998 Å, c = 20.2033 Å, β = 90.822° |

| Volume (V) | 1052.74 ų |

| Molecules per Unit Cell (Z) | 4 |

| Key Structural Feature | Formation of centrosymmetric dimers via O–H···O hydrogen bonds |

| Conformation | The C-C bonds in the side chain are in a trans conformation |

Quantitative Analytical Methods for Yield and Conversion Determination in Research Processes

In the research and development of synthetic routes to this compound, accurate determination of reaction conversion and isolated yield is essential for process optimization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical tools for this purpose. rsc.org

High-Performance Liquid Chromatography (HPLC) HPLC, particularly with a reversed-phase column (e.g., C18), is well-suited for monitoring the progress of the synthesis. pan.olsztyn.pl An aliquot of the reaction mixture can be diluted and injected directly. The method separates the starting materials, intermediates, and the final product based on their polarity. A UV detector is typically used, as the dimethoxyphenyl group provides a strong chromophore.

For quantification, a calibration curve is first established by analyzing solutions of a pure standard of this compound at known concentrations. pan.olsztyn.pl By comparing the peak area of the product in the reaction sample to the calibration curve, the precise concentration, and thus the conversion and yield, can be determined. cnrs.fr

Gas Chromatography (GC) GC is another powerful technique for quantitative analysis, often providing high resolution and sensitivity. rsc.org However, due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC is challenging. researchgate.net The carboxylic acid group can lead to poor peak shape and thermal decomposition in the hot injector. researchgate.net Therefore, a derivatization step is typically required. The most common approach is esterification, for example, converting the carboxylic acid to its methyl or benzyl (B1604629) ester, which is more volatile and thermally stable. researchgate.net After derivatization, the sample is analyzed, and quantification is performed using an internal standard and a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

The following table compares the application of HPLC and GC for quantitative analysis in the synthesis of this compound.

| Feature | HPLC Analysis | GC Analysis |

| Sample Preparation | Simple dilution of the reaction mixture. | Derivatization (e.g., esterification) is required. |

| Stationary Phase | Reversed-phase (e.g., C18 silica). | Capillary column with a non-polar or mid-polar stationary phase. |

| Mobile/Carrier Phase | Liquid (e.g., Acetonitrile/Water mixture with acid). | Inert gas (e.g., Helium, Hydrogen). |

| Detection | UV-Vis (Diode Array Detector - DAD). | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |

| Advantages | Direct analysis without derivatization; robust. | High resolution and sensitivity. |

| Disadvantages | May use larger volumes of solvent. | Requires an additional, quantitative derivatization step. |

Emerging Research Directions and Future Prospects for 3 2,4 Dimethoxyphenyl Butanoic Acid

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The development of efficient and sustainable methods for synthesizing 3-(2,4-dimethoxyphenyl)butanoic acid is a key area of contemporary research. Scientists are moving beyond traditional synthetic routes to explore innovative approaches that offer higher yields, greater selectivity, and a reduced environmental footprint. One promising avenue is the use of novel catalysts, including organocatalysts and advanced transition-metal complexes, to streamline the synthetic process. Additionally, the application of microwave-assisted synthesis is being investigated to significantly shorten reaction times and improve energy efficiency. mdpi.com

| Methodology | Catalyst/Technology | Potential Advantages |

| Organocatalysis | Natural Deep Eutectic Solvents (NADES) | Environmentally benign, dual role as solvent and catalyst. mdpi.com |

| Microwave Irradiation | Microwave Reactors | Significant reduction in reaction time, increased reaction yield. mdpi.com |

| Asymmetric Synthesis | Bakers' Yeast Reduction | Enantioselective synthesis for specific stereoisomers. elsevierpure.com |

Exploration of Unconventional Reactivity Patterns

Researchers are actively investigating the unique reactivity of this compound and its derivatives to unlock new chemical transformations and applications. This includes studying its behavior in multicomponent reactions and domino reaction sequences, which allow for the construction of complex molecular architectures in a single step. The conformational flexibility of related butanoic acid derivatives is also a subject of interest, as it can influence their chemical and physical properties. mdpi.commdpi.com

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

| AI/ML Application | Description | Impact on Synthesis |

| Retrosynthesis Prediction | AI algorithms propose efficient disconnection strategies for target molecules. chemcopilot.com | Uncovers novel and potentially more cost-effective synthetic pathways. |

| Reaction Condition Optimization | Machine learning models predict the best conditions for a specific chemical transformation. technologynetworks.com | Improves reaction yields and reduces the need for extensive trial-and-error experimentation. |

| Green Chemistry Integration | AI can be trained to prioritize environmentally friendly reagents and solvents. chemcopilot.com | Facilitates the design of more sustainable and regulatory-compliant synthetic routes. |

Interdisciplinary Research with Materials Science and Engineering (Non-biological applications)

The unique chemical structure of this compound and its derivatives makes them promising candidates for applications in materials science. researchgate.net Researchers are exploring their use as building blocks for novel polymers and organic materials. The dimethoxybenzene moiety can impart desirable electronic and optical properties, potentially leading to the development of new materials for use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net Furthermore, the carboxylic acid group can serve as an anchor to attach these molecules to surfaces, creating functionalized materials with tailored properties.

Addressing Scalability and Sustainability Challenges in Production (Academic focus)

As interest in this compound grows, so does the need for scalable and sustainable production methods. Academic research is focused on developing processes that are not only efficient on a large scale but also environmentally responsible. researchgate.netresearchgate.net This includes the use of greener solvents, the development of recyclable catalysts, and the design of continuous-flow processes that can offer improved safety and efficiency over traditional batch methods. researchgate.net The overarching goal is to create a production pipeline that is both economically viable and aligned with the principles of green chemistry. mdpi.com

常见问题

Q. What are the optimal synthetic routes for 3-(2,4-dimethoxyphenyl)butanoic acid, and how do reaction conditions influence yield?

The synthesis of aryl-substituted butanoic acids typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For this compound:

- Method A : React 2,4-dimethoxybenzaldehyde with a γ-keto acid derivative under acidic conditions, followed by catalytic hydrogenation to reduce the α,β-unsaturated intermediate .

- Method B : Use a palladium-catalyzed cross-coupling between a boronic acid derivative and a butanoic acid precursor, optimizing solvent polarity (e.g., THF/H₂O) to enhance regioselectivity .

- Critical factors : Temperature (>80°C improves reaction kinetics) and protecting groups on the methoxy substituents (e.g., TMS protection prevents demethylation) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- NMR : Analyze -NMR for methoxy proton splitting (δ 3.8–3.9 ppm, singlet for 2,4-substitution) and -NMR for carbonyl resonance (δ ~170 ppm) .

- LCMS : Monitor molecular ion peaks (e.g., [M+H] at m/z 239) and fragmentation patterns to distinguish from isomers like 4-(2,5-dimethoxyphenyl)butanoic acid .

- X-ray crystallography : Resolve positional ambiguity of the methoxy groups, particularly in polymorphic forms .

Q. What analytical techniques are recommended for purity assessment?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (retention time ~6–8 minutes under SQD-FA05 conditions) .

- Melting point analysis : Compare observed values (e.g., 165–170°C) with literature to detect impurities .

Advanced Research Questions

Q. How does the 2,4-dimethoxyphenyl substituent influence biological activity compared to other aryl groups?

-

Mechanistic insights : The 2,4-dimethoxy configuration enhances lipophilicity, improving membrane permeability. This substituent also stabilizes π-π interactions with enzyme active sites (e.g., cyclooxygenase-2) .

-

Comparative SAR :

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Q. How can chiral synthesis of this compound be achieved?

- Asymmetric catalysis : Employ a chiral palladium catalyst (e.g., (R)-BINAP) during cross-coupling to induce enantiomeric excess (>90% ee) .

- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic esters, isolating the desired (S)-enantiomer .

Q. What computational methods predict binding modes with therapeutic targets?

Q. How do substituent modifications (e.g., replacing OCH₃ with Cl) affect physicochemical properties?

- LogP : OCH₃ increases hydrophobicity (LogP = 2.1) compared to Cl (LogP = 1.8) .

- pKa : Methoxy groups lower acidity (pKa ~4.5) versus chloro derivatives (pKa ~3.9) due to electron-donating effects .

Methodological Guidelines

9. Designing SAR studies for analogs:

- Synthesize derivatives with systematic substitutions (e.g., 3,4-dimethoxy, 2,5-dimethoxy) .

- Use in vitro assays (e.g., COX inhibition, antimicrobial susceptibility) to correlate structure with activity .

10. Validating synthetic intermediates:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。